

# Spectroscopic Profile of N,N-di-n-Butylethylenediamine: A Technical Guide

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## Compound of Interest

Compound Name: *N,N-di-n-Butylethylenediamine*

Cat. No.: *B1294425*

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## Introduction

**N,N-di-n-Butylethylenediamine** (CAS No. 3529-09-7), a diamine with the molecular formula  $C_{10}H_{24}N_2$ , serves as a versatile intermediate in organic synthesis and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N,N-di-n-butylethylenediamine**. The information presented herein is compiled from various spectral databases and is intended to be a valuable resource for laboratory and research applications. Note that the CAS number 15779-34-7, as sometimes associated with this compound, appears to be erroneous, with 3529-09-7 being the correct identifier according to major chemical databases.<sup>[1]</sup>

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N,N-di-n-butylethylenediamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.7 (tentative)	t	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~2.5 (tentative)	t	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~2.4 (tentative)	t	4H	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
~1.4 (tentative)	m	4H	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
~1.3 (tentative)	m	4H	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
~0.9 (tentative)	t	6H	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
(variable)	s (broad)	2H	-NH <sub>2</sub>

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~54 (tentative)	-N-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~52 (tentative)	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
~40 (tentative)	-N-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~30 (tentative)	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
~20 (tentative)	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>
~14 (tentative)	-N-(CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> ) <sub>2</sub>

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3360, ~3290	Medium, Sharp	N-H stretch (primary amine)
2955, 2930, 2870	Strong	C-H stretch (aliphatic)
~1600	Medium	N-H bend (scissoring)
~1465	Medium	C-H bend (scissoring)
~1120	Medium	C-N stretch
~820	Broad	N-H wag

Note: The IR spectrum of a liquid amine is typically acquired neat (as a thin film). The presence of two bands in the N-H stretching region is characteristic of a primary amine.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
172	Moderate	[M] <sup>+</sup> (Molecular Ion)
129	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of propyl radical)
100	High	[M - C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup> or [CH <sub>2</sub> =N(C <sub>4</sub> H <sub>9</sub> ) <sub>2</sub> ] <sup>+</sup> (Alpha-cleavage)
86	High	[M - C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup> or [CH <sub>2</sub> =NHC <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Alpha-cleavage)
44	High	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

Note: The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid amine like **N,N-di-n-butylethylenediamine**.

## NMR Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the neat **N,N-di-n-butylethylenediamine** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
  - Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., TMS or residual solvent peak).
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.

## IR Spectroscopy

- Sample Preparation (Neat Liquid):

- Place a single drop of **N,N-di-n-butylethylenediamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Ensure there are no air bubbles trapped between the plates.
- Instrument Setup and Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer to account for atmospheric CO<sub>2</sub> and water vapor.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.

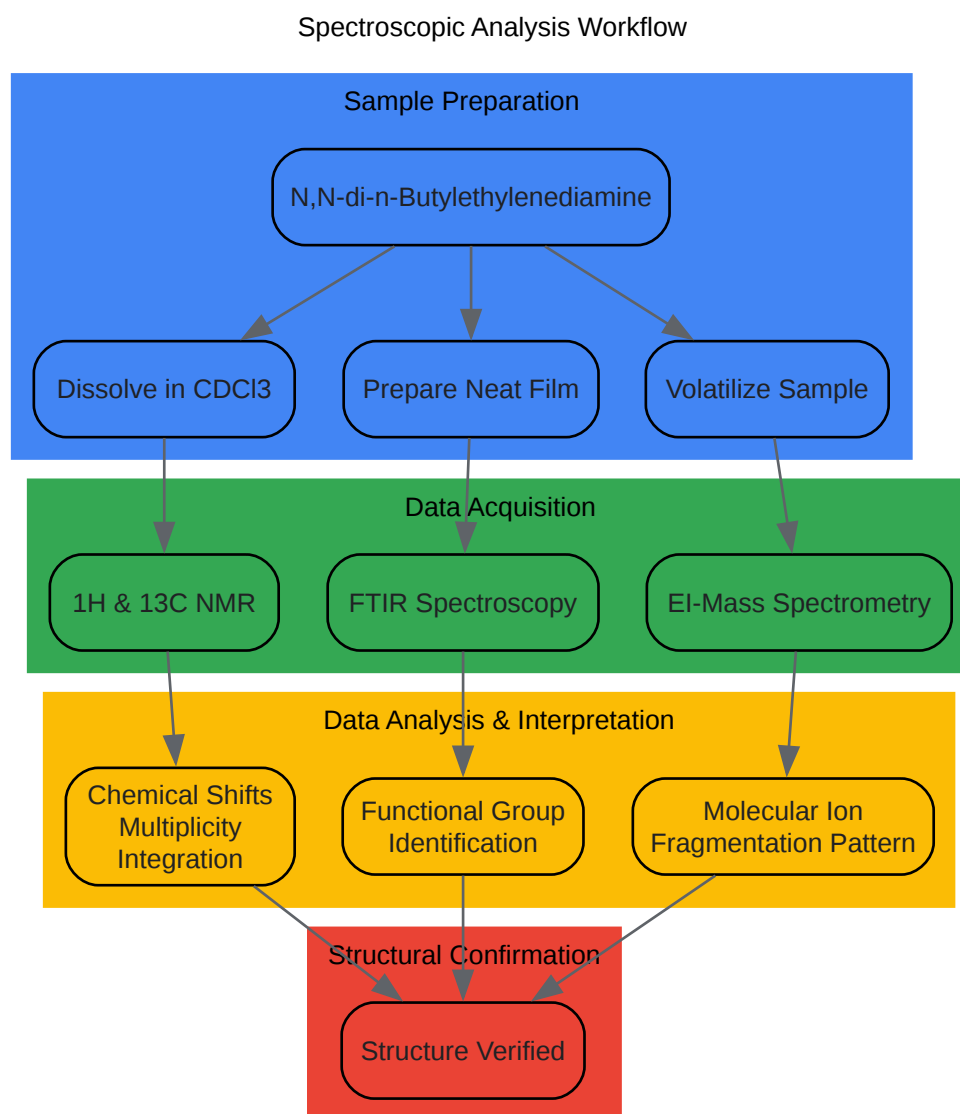
## Mass Spectrometry (Electron Ionization)

- Sample Introduction:
  - Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system. For volatile liquids like **N,N-di-n-butylethylenediamine**, a direct insertion probe or gas chromatography (GC-MS) can be used.
  - If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source and gently heated to volatilize the sample.
- Ionization and Analysis:
  - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
  - The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a known compound like **N,N-di-n-butylethylenediamine**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. N,N-Dibutylethylenediamine | C<sub>10</sub>H<sub>24</sub>N<sub>2</sub> | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
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